molecular formula C16H13BrO B6346721 (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 848406-44-0

(2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6346721
CAS RN: 848406-44-0
M. Wt: 301.18 g/mol
InChI Key: NUEMWYKSHQXLAD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as BMPP, is a compound with a wide range of scientific applications. BMPP is an organic compound that has been studied for its potential use in a variety of fields, including synthesis, biological research, and laboratory experiments.

Scientific Research Applications

(2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as the synthesis of the antimalarial drug artemisinin. (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has also been studied for its potential use in biological research, as it has been found to inhibit the growth of certain bacteria. Additionally, (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential use in laboratory experiments, such as the study of enzyme inhibition.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one may act as an inhibitor of certain enzymes, including those involved in the synthesis of certain proteins. Additionally, (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one may act as an inhibitor of certain bacterial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one are not fully understood. However, it has been found to inhibit the growth of certain bacteria, as well as inhibit the activity of certain enzymes. Additionally, (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized relatively easily, making it a convenient compound to use in laboratory experiments. However, (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a relatively expensive compound, which may limit its use in some experiments. Additionally, the mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for the use of (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one. (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one could be studied further for its potential use in the synthesis of other compounds, such as drugs or other organic compounds. Additionally, further research could be conducted to better understand the mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, as well as its biochemical and physiological effects. Additionally, (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one could be studied further for its potential use in laboratory experiments, such as the study of enzyme inhibition. Finally, further research could be conducted to investigate the potential advantages and limitations of using (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments.

Synthesis Methods

(2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods, including the Wittig reaction and the Vilsmeier-Haack reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, while the Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with an amine and phosphorus oxychloride. Both of these reactions can be used to synthesize (2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEMWYKSHQXLAD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one

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